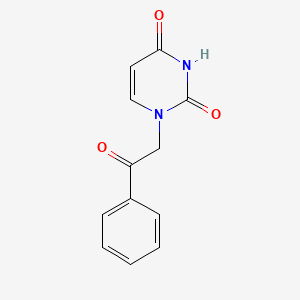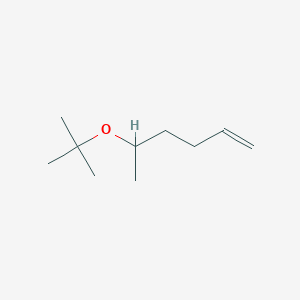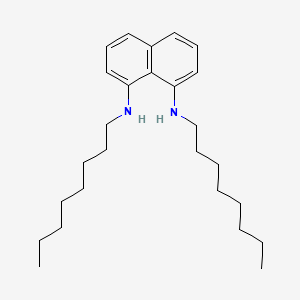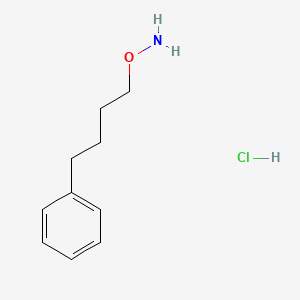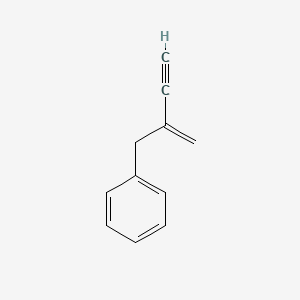![molecular formula C18H19F3S B14277870 4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl CAS No. 136101-17-2](/img/structure/B14277870.png)
4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl: is an organic compound characterized by the presence of a biphenyl core substituted with a pentyl group and a trifluoromethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with the biphenyl core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Benzylic alcohols, ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Biomolecular Probes: The compound can be used as a probe in biological studies to investigate protein-ligand interactions and enzyme activities.
Medicine:
Drug Development: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Mecanismo De Acción
The mechanism of action of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a probe, interacting with biomolecules in biological studies . The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions .
Comparación Con Compuestos Similares
4-Pentylbiphenyl: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and reactivity.
4-[(Trifluoromethyl)sulfanyl]biphenyl:
Propiedades
Número CAS |
136101-17-2 |
|---|---|
Fórmula molecular |
C18H19F3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-pentyl-4-[4-(trifluoromethylsulfanyl)phenyl]benzene |
InChI |
InChI=1S/C18H19F3S/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)22-18(19,20)21/h6-13H,2-5H2,1H3 |
Clave InChI |
NCYKTFFOTCEIJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
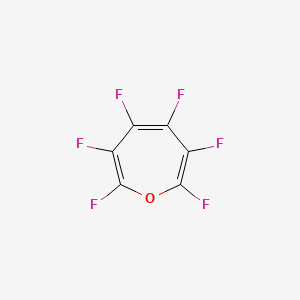
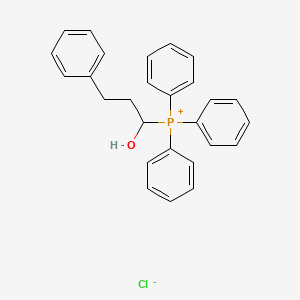
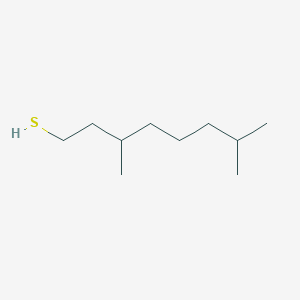
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)

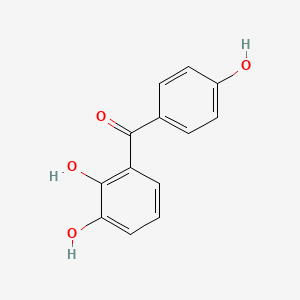
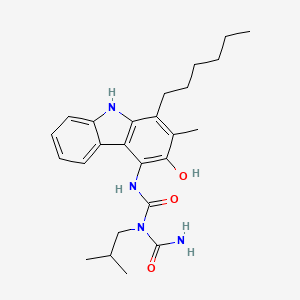
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
